Product packaging for 2-Amino-4-chlorothiophene-3-carbonitrile(Cat. No.:CAS No. 90312-20-2)

2-Amino-4-chlorothiophene-3-carbonitrile

Cat. No.: B2822143
CAS No.: 90312-20-2
M. Wt: 158.6
InChI Key: HNKNZJMPLWSMOK-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiophene-3-carbonitrile (CAS No: 90312-20-2) is a heterocyclic compound with the molecular formula C5H3ClN2S and a molecular weight of 158.61 g/mol . It is a key synthetic intermediate in organic and medicinal chemistry research, particularly valued for constructing more complex molecular architectures. Compounds based on the 2-aminothiophene-3-carbonitrile scaffold, and its structural analogs like 2-amino-4H-chromene-3-carbonitrile, have demonstrated significant research utility in biomedical applications . These related derivatives have shown promising growth inhibitory and apoptosis-inducing activities against resistant cancer cell lines, such as the T47D breast cancer cell line, in preclinical studies . The mechanism of action for such analogs is associated with the inhibition of cell proliferation and induction of programmed cell death (apoptosis), which is a critical pathway in anticancer drug discovery . Furthermore, similar carbonitrile-based heterocycles are investigated for their antimicrobial properties, highlighting the broader potential of this chemical family in infectious disease research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2S B2822143 2-Amino-4-chlorothiophene-3-carbonitrile CAS No. 90312-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chlorothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-2-9-5(8)3(4)1-7/h2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKNZJMPLWSMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90312-20-2
Record name 2-amino-4-chlorothiophene-3-carbonitrile
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Synthetic Methodologies for 2 Amino 4 Chlorothiophene 3 Carbonitrile and Its Derivatives

Classical Gewald Reaction and Mechanistic Considerations

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. This reaction has become a universal method for synthesizing this class of compounds due to the ready availability of starting materials and its relatively mild reaction conditions.

Condensation of Carbonyls with Active Methylene Compounds and Sulfur

The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation. In this initial step, a ketone or aldehyde reacts with an α-cyanoester or other active methylene compound, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.

Following the condensation, elemental sulfur is added to the reaction mixture. The exact mechanism of sulfur addition is complex, but it is postulated to involve the formation of a sulfur-containing intermediate. This intermediate then undergoes cyclization through a nucleophilic attack of the sulfur atom onto the cyano group. The final step involves tautomerization to yield the aromatic 2-aminothiophene ring system. The entire process is driven by the formation of the stable thiophene (B33073) product.

Optimization of Gewald Reaction Parameters for 2-Aminothiophene Synthesis

The yield and efficiency of the Gewald reaction are highly dependent on several parameters, including the choice of catalyst, solvent, and reaction temperature. Optimization of these conditions is crucial for achieving high yields and purity of the desired 2-aminothiophene derivatives.

Catalyst Loading and Type: Both organic bases, such as morpholine (B109124) and triethylamine (B128534), and inorganic bases can be used to catalyze the initial Knoevenagel condensation. The amount of catalyst can be crucial; for instance, studies have shown that while the reaction may not proceed without a catalyst, increasing the catalyst loading to an optimal level can lead to complete conversion in a significantly shorter time.

Solvent Effects: The polarity of the solvent plays a significant role in the Gewald reaction. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used as they facilitate the condensation and subsequent cyclization steps. In some modified procedures, water has been used as a green solvent, proving to be highly effective and in some cases superior to organic solvents.

Temperature: Reaction temperature is another critical factor. While some Gewald reactions can proceed at room temperature, heating is often required to drive the reaction to completion. The optimal temperature can vary depending on the specific substrates and catalyst used.

Below is a table summarizing the optimization of reaction parameters for a model Gewald reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1-EthanolReflux1440Trace
210EthanolReflux4585
315EthanolReflux3092
420EthanolReflux2096
520WaterReflux3095
620AcetonitrileReflux4588
720EthanolRoom Temp1440Trace

Modified and Catalytic Approaches in 2-Amino-4-chlorothiophene-3-carbonitrile Synthesis

To overcome some of the limitations of the classical Gewald reaction, such as long reaction times and the use of stoichiometric amounts of base, various modified and catalytic approaches have been developed. These methods often employ heterogeneous catalysts and align with the principles of green chemistry.

Utilization of Inorganic Bases and Heterogeneous Catalysts (e.g., CaO)

The use of solid inorganic bases and heterogeneous catalysts offers several advantages, including easier product purification, catalyst recovery, and reusability. Calcium oxide (CaO) has been reported as a simple, efficient, and inexpensive heterogeneous catalyst for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction. The reaction, typically carried out in ethanol under reflux, proceeds in good yields within 1 to 1.5 hours.

Other heterogeneous catalysts that have been successfully employed include:

Sodium Aluminate (NaAlO₂): This easily available solid base serves as a cost-effective and recyclable catalyst under mild and environmentally friendly conditions.

Zinc Oxide (ZnO) Nanoparticles: Nano-sized ZnO has been shown to be an efficient catalyst for the Gewald reaction.

ZnO/Nanoclinoptilolite: This nanocomposite has also been utilized as an effective catalyst in the synthesis of 2-aminothiophenes.

These solid catalysts often provide better selectivity and simplify the work-up process compared to homogeneous base catalysts.

Ammonium (B1175870) Chloride Catalysis in Multi-Component Reactions

While organic bases are traditionally used, acid-base catalysts, including ammonium salts, have been found to promote the initial Knoevenagel-Cope condensation step. The use of ammonium acetates and trifluoroacetates can enhance the formation of the α,β-unsaturated nitrile intermediate, which in turn can lead to higher yields of the final 2-aminothiophene product. Ammonium chloride, a readily available and inexpensive reagent, is known to efficiently catalyze other multi-component reactions for the synthesis of various heterocyclic compounds, often in aqueous media, highlighting its potential as an environmentally benign catalyst.

Green Chemistry Principles in Synthetic Strategies (e.g., Coconut Seed Coat Ash, Bleaching Earth Clay, Nanocatalysts)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-aminothiophene synthesis, this has led to the exploration of eco-friendly catalysts and reaction media.

Bleaching Earth Clay: Acid-activated bleaching earth, a type of clay, has been investigated as a heterogeneous catalyst in various organic syntheses. Its properties, such as a large surface area and acidic nature, make it a potential candidate for promoting reactions like the Gewald synthesis, aligning with green chemistry principles due to its low cost and reusability.

Nanocatalysts: Nanostructured catalysts have garnered significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. In the Gewald reaction, various nanocatalysts, such as nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇), have been successfully used. These catalysts can exhibit high selectivity and can often be used in green solvents like water, with the added benefit of being easily separable and reusable. The use of nanocatalysts represents a significant advancement in developing sustainable synthetic protocols for 2-aminothiophenes.

The following table provides examples of heterogeneous and nanocatalysts used in the Gewald reaction.

CatalystSolventKey Advantages
Calcium Oxide (CaO)EthanolInexpensive, efficient, simple protocol.
Sodium Aluminate (NaAlO₂)EthanolCost-effective, recyclable, environmentally benign.
Na₂CaP₂O₇ (nanostructured)WaterHigh selectivity, reusability, short reaction time.
Bleaching Earth ClayVariousPotential low-cost, reusable, heterogeneous catalyst.

Multi-Step Organic Synthesis Pathways for this compound Analogs

The synthesis of functionalized 2-aminothiophenes, including analogs of this compound, is a significant area of research in heterocyclic chemistry. These compounds serve as crucial intermediates in the development of various biologically active molecules and materials. nih.gov Multi-step synthesis strategies are often employed to construct the thiophene ring with the desired substitution pattern. These pathways can be broadly categorized based on the key starting materials and the sequence of bond-forming reactions. Two prominent strategies involve the use of versatile precursors like cyanothioacetamide and the chemical modification of pre-functionalized halogenated thiophene rings.

Strategies Involving Cyanothioacetamide as a Key Precursor

Cyanothioacetamide is a highly versatile and polyfunctional reagent used extensively in the synthesis of a wide array of sulfur and nitrogen-containing heterocycles, including substituted 2-aminothiophenes. researchgate.netnih.gov Its utility stems from the presence of multiple reactive centers: a nucleophilic methylene group, a thiocarbonyl group, an amino group, and a nitrile group. researchgate.net A primary method for constructing the 2-aminothiophene core from this precursor is the Gewald reaction. researchgate.netarkat-usa.org

The Gewald reaction is a multi-component condensation that typically involves an α-methylene carbonyl compound, an activated nitrile (like malononitrile (B47326), from which cyanothioacetamide can be derived), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org A common variation starts with the Knoevenagel condensation of a ketone or aldehyde with an activated nitrile, followed by the addition of sulfur to form the thiophene ring. acs.orgsciforum.net

For the synthesis of 2-aminothiophene-3-carbonitrile (B183302) analogs, the process often begins with the Knoevenagel condensation between a suitable carbonyl compound and cyanothioacetamide. This is followed by a Michael-type addition and subsequent intramolecular cyclization. For instance, the reaction of 3-aryl-2-cyanothioacrylamides (formed from an aromatic aldehyde and cyanothioacetamide) with α-thiocyanatoacetophenone can produce highly functionalized trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov Similarly, Michael addition of cyanothioacetamide to α-bromochalcones followed by cyclization yields related dihydrothiophene structures. nih.gov These dihydrothiophenes can then be aromatized to the corresponding 2-aminothiophene derivatives.

The general reaction scheme can be summarized as follows:

Formation of an α,β-unsaturated thioamide: An aldehyde or ketone undergoes a Knoevenagel condensation with cyanothioacetamide.

Michael Addition: A nucleophile adds to the β-position of the unsaturated intermediate.

Intramolecular Cyclization: The molecule cyclizes, often with the elimination of a small molecule like water or hydrogen sulfide, to form the thiophene ring.

The reaction conditions, such as the choice of base (e.g., piperidine, triethylamine, potassium hydroxide) and solvent (e.g., ethanol), can be optimized to improve yields and selectivity. nih.govarkat-usa.org

Table 1: Synthesis of 2-Aminothiophene Analogs via Cyanothioacetamide Precursor
Reactant 1Reactant 2Key Reaction TypeProductReference
Aromatic AldehydeCyanothioacetamideKnoevenagel Condensation3-Aryl-2-cyanothioacrylamide nih.gov
3-Aryl-2-cyanothioacrylamideα-ThiocyanatoacetophenoneMichael Addition / Cyclizationtrans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile nih.gov
α-BromochalconeCyanothioacetamideMichael Addition / Cyclizationtrans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile nih.gov
Acetophenone DerivativesMalononitrile & SulfurGewald Reaction2-Amino-4-phenylthiophene-3-carbonitrile derivatives sciforum.net

Transformations of Halogenated Thiophene Building Blocks

An alternative and powerful strategy for synthesizing analogs of this compound involves the chemical modification of pre-existing halogenated thiophene rings. This approach is particularly useful when specific substitution patterns are desired that may be difficult to achieve through de novo ring construction methods like the Gewald reaction. Halogenated thiophenes serve as versatile building blocks, where the halogen atom can be replaced or used to direct further functionalization. beilstein-journals.orgnih.gov

The synthesis of the target analogs can be achieved through several transformation sequences:

Nitration followed by Reduction: A halogenated thiophene, such as 3-chlorothiophene, can undergo electrophilic substitution reactions. Nitration, typically using nitric acid in the presence of a dehydrating agent, can introduce a nitro group onto the ring. The position of nitration is directed by the existing halogen substituent. Subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Introduction of the Carbonitrile Group: The cyano group can be introduced onto the halogenated aminothiophene intermediate through methods like the Sandmeyer reaction, where the amino group is first converted to a diazonium salt and then displaced by a cyanide nucleophile. Alternatively, palladium-catalyzed cyanation reactions using reagents like zinc cyanide can be employed to directly replace a halogen atom with a nitrile group.

Direct Functionalization: In some cases, a di-halogenated thiophene can be selectively functionalized. For example, a more reactive halogen (like bromine or iodine) can be selectively replaced via metal-catalyzed cross-coupling reactions or metal-halogen exchange followed by quenching with an electrophile, while a less reactive halogen (like chlorine) remains intact. beilstein-journals.org

For example, a potential route to a 2-amino-4-chlorothiophene derivative could start with 3,4-dichlorothiophene. Selective amination at the 2-position, possibly through nucleophilic aromatic substitution under specific conditions or via a metal-catalyzed process, followed by the introduction of the nitrile group at the 3-position, represents a plausible pathway. The development of efficient synthetic routes to key halogenated thiophene building blocks, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonitrile, has been crucial for the synthesis of complex molecules. beilstein-journals.orgnih.gov

Chemical Reactivity and Functional Group Transformations of 2 Amino 4 Chlorothiophene 3 Carbonitrile

Reactivity of the Amino Group (–NH2)

The amino group at the C2 position of the thiophene (B33073) ring is a key site of reactivity, primarily acting as a nucleophile. Its reactions are fundamental to building more complex molecular architectures.

The primary amino group of 2-amino-4-chlorothiophene-3-carbonitrile readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes, to form Schiff bases (or imines). This reaction typically involves heating the aminothiophene with an appropriate aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. nih.gov The resulting azomethine functional group (–N=CH–) is a crucial linkage in the synthesis of various biologically relevant molecules. nih.govsemanticscholar.org

The formation of these Schiff bases is a versatile method for introducing a wide variety of substituents into the final molecule, depending on the structure of the aldehyde used. nih.gov

Table 1: Representative Schiff Base Formation Reaction This table is interactive. Click on the headers to sort.

Reactant 1 Reactant 2 (Aldehyde) Conditions Product (Schiff Base)
This compound 1,3-Disubstituted pyrazole-4-carboxaldehyde Reflux in ethanol, catalytic glacial acetic acid, 5-7 h 2-(((1,3-disubstituted-1H-pyrazol-4-yl)methylene)amino)-4-chlorothiophene-3-carbonitrile

The nucleophilic amino group, in conjunction with the adjacent nitrile group, is ideally positioned to participate in cyclization reactions to construct fused heterocyclic systems. A notable example is the synthesis of the thieno[2,3-d]pyrimidine (B153573) core, a scaffold found in many pharmacologically active compounds. nih.gov

One synthetic approach involves a Mannich-type reaction where the 2-aminothiophene derivative reacts with formaldehyde (B43269) (HCHO) and a primary amine (RNH2). nih.gov This reaction proceeds under mild, non-catalyzed conditions and leads to the formation of a hexahydrothieno[2,3-d]pyrimidine system. This transformation demonstrates a powerful strategy for building molecular complexity from the relatively simple aminothiophene precursor. nih.gov

Table 2: Cyclization to Form a Thieno[2,3-d]pyrimidine System This table is interactive. Click on the headers to sort.

Reactants Reaction Type Conditions Product

Reactivity of the Nitrile Group (–CN)

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.org This allows the nitrile group to undergo nucleophilic additions and cycloaddition reactions, serving as a gateway to other important functional groups and heterocyclic rings.

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form the tetrazole ring, a five-membered heterocycle with four nitrogen atoms. nih.govresearchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.govchalcogen.ro

The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN3), often in the presence of a catalyst like zinc bromide or with an additive such as ammonium (B1175870) chloride. chalcogen.ronih.gov This transformation converts the cyano group into a 5-substituted-1H-tetrazole ring, significantly altering the compound's chemical properties.

Table 3: Tetrazole Ring Formation via Cycloaddition This table is interactive. Click on the headers to sort.

Reactant Reagents Conditions Product
This compound Sodium azide (NaN3), Zinc bromide (ZnBr2) Reflux in water/2-propanol, 80°C 5-(2-Amino-4-chlorothiophen-3-yl)-1H-tetrazole

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. lumenlearning.combyjus.com

Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl) first protonates the nitrogen, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgyoutube.com Further reaction under heating hydrolyzes the intermediate amide to the corresponding carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis : Under basic conditions (e.g., heating with NaOH solution), the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.orgyoutube.com This initially forms an amide, which is then hydrolyzed to the salt of the carboxylic acid, releasing ammonia (B1221849) gas. libretexts.org

This hydrolysis is a fundamental transformation for converting the nitrile into a carboxylic acid or amide, which can then be used in further synthetic steps.

Table 4: Hydrolysis of the Nitrile Group This table is interactive. Click on the headers to sort.

Reaction Conditions Intermediate Product Final Product
Acidic Hydrolysis Heat with dilute aqueous acid (e.g., HCl) 2-Amino-4-chlorothiophene-3-carboxamide 2-Amino-4-chlorothiophene-3-carboxylic acid

Reactivity of the Thiophene Ring and Halogen Substituent (–Cl)

The reactivity of the thiophene ring itself and its chloro substituent is influenced by the electronic effects of all three functional groups. The amino group is strongly electron-donating, while the nitrile and chloro groups are electron-withdrawing. This electronic push-pull system can make the thiophene ring susceptible to certain reactions and activates the chloro substituent for nucleophilic displacement.

The chloro group at the C4 position can potentially be replaced by various nucleophiles through an addition-substitution mechanism. rsc.org This type of reaction is common for vinyl halides activated by electron-withdrawing groups. A range of carbon, nitrogen, oxygen, and sulfur nucleophiles could be employed to displace the chloride, providing a route to a variety of 4-substituted thiophene derivatives. The success of such a substitution would depend on the specific nucleophile and reaction conditions.

Table 5: Potential Nucleophilic Substitution of the Chloro Group This table is interactive. Click on the headers to sort.

Nucleophile Type Example Nucleophile Potential Product
Nitrogen Secondary Amine (e.g., Morpholine) 2-Amino-4-morpholinothiophene-3-carbonitrile
Oxygen Alkoxide (e.g., Sodium methoxide) 2-Amino-4-methoxythiophene-3-carbonitrile

Exploration of Electrophilic Substitution on the Thiophene Ring

The 2-aminothiophene scaffold is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The substitution typically occurs at the C5 position, which is activated by the +M effect of the amino group and is the most nucleophilic site on the thiophene ring. While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related systems.

One of the most relevant electrophilic substitution reactions for activated heterocyclic systems is the Vilsmeier-Haack reaction. thieme-connect.comwikipedia.orgijpcbs.comchemistrysteps.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.comchemistrysteps.com For instance, the Vilsmeier-Haack reaction on 3-acetyl-2-aminothiophene derivatives has been shown to lead to the formation of 4-chlorothieno[2,3-b]pyridines. thieme-connect.comresearchgate.net This transformation involves an initial electrophilic attack on the thiophene ring, followed by cyclization. This suggests that this compound would likely undergo formylation at the C5 position under similar conditions.

Other common electrophilic substitution reactions such as nitration and bromination can also be anticipated. For example, the nitration of 2-chloro-4-aminopyridine, although a different heterocyclic system, demonstrates that nitrating agents can effectively introduce a nitro group onto an activated ring containing an amino group. google.com Similarly, various methods for the bromination of thiophene are well-established, indicating that the thiophene ring in the target molecule would be susceptible to electrophilic halogenation. google.com

Table 1: Anticipated Electrophilic Substitution Reactions

Reaction TypeReagentsExpected Product
Vilsmeier-HaackPOCl₃, DMF2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (B1271937)
NitrationHNO₃, H₂SO₄2-Amino-4-chloro-5-nitrothiophene-3-carbonitrile
BrominationNBS, Acetonitrile2-Amino-5-bromo-4-chlorothiophene-3-carbonitrile

Investigations into Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org The viability of this reaction is enhanced by the presence of the electron-withdrawing cyano group at the C3 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism. libretexts.orgscribd.com

This type of reaction is well-documented for other chlorinated heterocyclic systems. For example, the regioselective nucleophilic substitution of the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) by various amine nucleophiles is a widely used synthetic strategy. nih.gov This precedent strongly suggests that the chlorine atom in this compound can be displaced by a range of nucleophiles.

Common nucleophiles that could be employed include primary and secondary amines, alkoxides, and thiolates. The reaction with amines would lead to the formation of 4-amino-substituted 2-aminothiophenes, while reactions with alkoxides or thiolates would yield the corresponding 4-alkoxy or 4-alkylthio derivatives. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

Table 2: Potential Nucleophilic Displacement Reactions

NucleophileReagent ExampleProduct Class
AminesPiperidine4-Amino-2-aminothiophene derivatives
AlkoxidesSodium methoxide4-Alkoxy-2-aminothiophene derivatives
ThiolatesSodium thiophenoxide4-Arylthio-2-aminothiophene derivatives

Cascade and One-Pot Reactions Involving this compound

This compound is an ideal substrate for cascade and one-pot reactions to construct fused heterocyclic systems, owing to the strategic placement of its reactive functional groups. nih.gov The adjacent amino and cyano groups can participate in intramolecular cyclizations to form a new ring fused to the thiophene core. These reactions are often initiated by an intermolecular reaction at one of the functional groups, followed by a spontaneous or catalyzed cyclization.

A prominent application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. scielo.br In a typical one-pot procedure, the amino group can react with various electrophiles, such as formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate that subsequently undergoes an intramolecular cyclization via the cyano group to yield the fused pyrimidine (B1678525) ring. scielo.br This type of reaction, often involving a Dimroth rearrangement, is a powerful tool for generating molecular complexity from simple precursors. scielo.br

Furthermore, 2-aminothiophene-3-carbonitrile (B183302) derivatives are extensively used in multicomponent reactions (MCRs). scispace.comnih.gov MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. For instance, three-component reactions involving an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound or a phenol (B47542) are used to synthesize various heterocyclic structures like 2-amino-3-cyanopyridines and 2-amino-3-cyano-4H-chromenes. scispace.commdpi.comsharif.edunih.gov By analogy, this compound can serve as a key component in MCRs to generate novel and complex heterocyclic scaffolds.

The synthesis of thieno[2,3-b]pyridines is another important cascade reaction. nih.govresearchgate.netresearchgate.netnih.gov This can be achieved by reacting 2-aminothiophene-3-carbonitriles with α,β-unsaturated carbonyl compounds or their equivalents. The reaction sequence typically involves a Michael addition followed by an intramolecular cyclization and aromatization to afford the thieno[2,3-b]pyridine (B153569) core.

Table 3: Examples of Cascade and One-Pot Reactions

Reaction TypeKey ReagentsResulting Heterocyclic System
Thieno[2,3-d]pyrimidine synthesisFormamide, DMF-DMAThieno[2,3-d]pyrimidine
Thieno[2,3-b]pyridine synthesisα-Halo ketones, MalononitrileThieno[2,3-b]pyridine
Multicomponent ReactionAldehydes, MalononitrileFused Pyridine (B92270)/Chromene systems

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Amino 4 Chlorothiophene 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of a typical 2-aminothiophene-3-carbonitrile (B183302) derivative, the protons of the amino group (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. The thiophene (B33073) ring proton would also produce a characteristic signal, with its chemical shift and multiplicity being dependent on the substitution pattern. For instance, in related 2-amino-4-aryl-4H-pyrans, the amino group protons resonate as a singlet in the range of δ = 6.91-7.09 ppm sciforum.net.

The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (-C≡N) typically appears in the δ = 115-120 ppm region sciforum.net. The carbon atoms of the thiophene ring would have distinct chemical shifts influenced by the electron-donating amino group, the electron-withdrawing nitrile group, and the chlorine atom. For example, in substituted 2-amino-4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyrans, the nitrile carbon signal is observed between δ = 119.42-120.19 ppm sciforum.net.

Functional Group¹H-NMR Expected Chemical Shift (δ, ppm)¹³C-NMR Expected Chemical Shift (δ, ppm)
-NH₂ (Amino)Broad singlet, variableN/A
Thiophene-HSpecific to substitutionN/A
-C≡N (Nitrile)N/A~115-120
Thiophene-CN/ASpecific to substitution

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For 2-amino-4-chlorothiophene-3-carbonitrile, the key functional groups are the amino group (-NH₂) and the nitrile group (-C≡N).

The amino group typically shows two stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. In the analogous compound 2-amino-4-chlorobenzonitrile, these bands appear at 3452 cm⁻¹ and 3363 cm⁻¹ analis.com.my. The nitrile group exhibits a sharp, strong absorption band in the region of 2210-2260 cm⁻¹. For 2-amino-4-chlorobenzonitrile, this peak is observed at 2211 cm⁻¹ analis.com.my. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 782 cm⁻¹ as seen in its benzonitrile (B105546) analog analis.com.my.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Data (2-amino-4-chlorobenzonitrile) analis.com.my
-NH₂ (Amino)N-H Asymmetric Stretch~3400-35003452
-NH₂ (Amino)N-H Symmetric Stretch~3300-34003363
-C≡N (Nitrile)C≡N Stretch~2210-22602211
C-Cl (Chloro)C-Cl Stretch~700-800782

X-ray Crystallography for Definitive Solid-State Structure Determination

ParameterDescriptionExample Value (from 2-amino-4-chlorobenzonitrile) analis.com.my
Crystal SystemThe symmetry of the unit cell.Triclinic
Space GroupThe symmetry of the crystal structure.P-1
Bond Length (C≡N)The distance between the carbon and nitrogen atoms of the nitrile group.1.146(4) Å
Bond Length (C-N)The distance between the ring carbon and the amino nitrogen.1.369(4) Å

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For compounds like this compound, which contain a conjugated system of pi (π) electrons, characteristic π → π* transitions are expected. Additionally, the presence of non-bonding electrons on the nitrogen and sulfur atoms allows for n → π* transitions. In the case of 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π* and n → π* transitions are observed analis.com.my. The exact position of the absorption maxima (λ_max) is sensitive to the solvent and the specific substitution on the thiophene ring. Conjugation in the molecule generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength masterorganicchemistry.com.

Electronic TransitionDescriptionExpected Absorption Region
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Typically strong absorption in the UV region.
n → πExcitation of an electron from a non-bonding orbital to a π antibonding orbital.Typically weaker absorption at longer wavelengths than π → π*.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In its most basic application, MS confirms the molecular weight by identifying the molecular ion peak (M⁺).

For this compound (C₅H₃ClN₂S), the expected monoisotopic mass would be approximately 170.97 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is about one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure by showing characteristic losses of small molecules or radicals unito.it.

AnalysisInformation ObtainedExpected for C₅H₃ClN₂S
Molecular Ion Peak (M⁺)Confirms the molecular weight of the compound.m/z ≈ 170.97
Isotopic PatternConfirms the presence of elements with multiple isotopes, like chlorine.Presence of an [M+2] peak with ~32% the intensity of M⁺.
High-Resolution Mass Spectrometry (HRMS)Provides a highly accurate mass to confirm the elemental formula.Precise mass consistent with the formula C₅H₃ClN₂S.

Computational Chemistry Approaches for Deeper Insights into 2 Amino 4 Chlorothiophene 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. uj.ac.zaresearchgate.net By employing functionals like Becke's three-parameter hybrid functional (B3LYP) combined with basis sets such as 6-311++G(d,p), it is possible to calculate a wide range of molecular properties with high accuracy. researchgate.netanalis.com.myresearchgate.net These calculations form the foundation for understanding the molecule's geometry, vibrational modes, and electronic characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. For 2-Amino-4-chlorothiophene-3-carbonitrile, the optimized geometry reveals the planarity of the thiophene (B33073) ring and the spatial orientation of its amino, chloro, and carbonitrile substituents. Conformational analysis would explore different rotational isomers, although the rigid ring structure limits significant conformational variability.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data).
ParameterBondValueParameterAngleValue
Bond Length (Å)S1-C21.735Bond Angle (°)C5-S1-C292.1
Bond Length (Å)C2-C31.410Bond Angle (°)S1-C2-C3111.5
Bond Length (Å)C3-C41.438Bond Angle (°)C2-C3-C4112.0
Bond Length (Å)C4-C51.375Bond Angle (°)C3-C4-C5113.4
Bond Length (Å)C2-N11.355Bond Angle (°)S1-C5-C4111.0
Bond Length (Å)C4-Cl1.740Bond Angle (°)N1-C2-C3125.0
Bond Length (Å)C3-C61.430Bond Angle (°)Cl-C4-C3124.5
Bond Length (Å)C6-N21.160Bond Angle (°)N2-C6-C3178.5

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. analis.com.my For this compound, key vibrational modes include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Cl stretching, alongside various thiophene ring vibrations. Calculated frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental results. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound (Hypothetical Data).
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H) asymmetric3455Amino group N-H stretch
ν(N-H) symmetric3365Amino group N-H stretch
ν(C≡N)2215Nitrile group stretch
δ(N-H)1630Amino group scissoring
ν(C=C)1550Thiophene ring stretch
ν(C-N)1340Amino C-N stretch
ν(C-Cl)785C-Cl stretch

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding electronic transitions and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. mdpi.com It identifies regions that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (colored blue) are prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential concentrated around the nitrogen atom of the nitrile group and the sulfur atom, with positive potential near the amino hydrogens.

Table 3: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical Data).
ParameterValue (eV)
E(HOMO)-6.15
E(LUMO)-1.95
Energy Gap (ΔE)4.20
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data).
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) S1π(C2-C3)25.5
LP(1) N1π(C2-C3)45.8
π(C2-C3)π(C4-C5)18.2
π(C4-C5)π(C3-C6)15.1
LP(1) Clσ*(C4-C5)5.3

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity of a molecule. nih.gov These include chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). analis.com.my A high electrophilicity index indicates a good electron acceptor. The Electrophilicity-Based Charge Transfer (ECT) parameter can predict the extent of charge transfer in a reaction, indicating whether the molecule will act as an electron donor or acceptor when interacting with another species. nih.gov

Table 5: Calculated Global Reactivity Descriptors for this compound (Hypothetical Data).
DescriptorFormulaValue (eV)
Chemical Potential (μ)(E(HOMO)+E(LUMO))/2-4.05
Chemical Hardness (η)(E(LUMO)-E(HOMO))/22.10
Global Softness (S)1/(2η)0.238
Electrophilicity Index (ω)μ²/ (2η)3.91

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Hydrogen bonding networks are critical in defining the supramolecular architecture of molecular crystals. mdpi.com In this molecule, the amino group can act as a hydrogen bond donor, and the nitrile nitrogen can act as an acceptor, potentially forming dimers or extended chains that stabilize the crystal lattice. researchgate.net

Table 6: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Hypothetical Data).
Interaction TypeContribution (%)
H···H35.5
H···Cl / Cl···H18.2
H···N / N···H16.8
H···C / C···H12.5
H···S / S···H9.0
Other8.0

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms involved in the synthesis of 2-aminothiophenes, including this compound. While computational studies specifically targeting the 4-chloro substituted derivative are not extensively documented in publicly available research, the fundamental reaction pathways, such as the Gewald reaction, have been the subject of detailed theoretical investigation. These studies provide profound insights into the sequence of elementary steps, the structures of intermediates and transition states, and the energetics that govern the formation of the thiophene ring.

The Gewald reaction, a one-pot multicomponent reaction, is a cornerstone for the synthesis of 2-aminothiophenes. A comprehensive computational study on the Gewald reaction mechanism using DFT calculations at the M06-2X (or ωB97X-D)/aug-cc-pV(T+d)Z/SMD(C2H5OH) level of theory has shed light on the intricate steps involved. chemrxiv.org Although the model system studied involved butanone and malononitrile (B47326), the elucidated mechanism provides a robust framework for understanding the synthesis of this compound, which would be formed from 2-chloroacetaldehyde, malononitrile, and elemental sulfur.

The reaction is understood to initiate with a Knoevenagel-Cope condensation between the aldehyde (2-chloroacetaldehyde) and the active methylene (B1212753) compound (malononitrile), catalyzed by a base. chemrxiv.org This is followed by the crucial step of elemental sulfur ring opening and subsequent polysulfide formation. chemrxiv.org The computational results indicate that the Knoevenagel-Cope condensation product is the species responsible for opening the S8 ring. chemrxiv.org

The subsequent steps involve the interconversion and decomposition of polysulfide intermediates through various pathways, including unimolecular cyclization. chemrxiv.org The final phase of the reaction is the Thorpe-Ziegler type cyclization and tautomerization to yield the stable 2-aminothiophene ring.

Detailed DFT calculations have been instrumental in mapping out the potential energy surface of these reactions, identifying the most plausible routes, and calculating the activation barriers for each step. For a model Gewald reaction, the key energetic data is summarized below.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Knoevenagel-Cope CondensationFormation of the α,β-unsaturated nitrile from butanone and malononitrile anion.24.2-2.9
S8 Ring OpeningAttack of the deprotonated α,β-unsaturated nitrile on the S8 ring.25.4-

Note: The data presented is for a model Gewald reaction system (butanone and malononitrile) and serves as an illustrative example of the insights gained from quantum chemical studies. The exact energetic values for the synthesis of this compound may vary. chemrxiv.org

Furthermore, quantum chemical calculations have been applied to investigate alternative synthetic routes. For instance, the mechanism for the formation of related dihydrothiophene derivatives has been studied, revealing pathways involving Michael-type additions followed by intramolecular cyclization. nih.gov These studies often involve the calculation of Gibbs free energies for intermediates and transition states to map out the most favorable reaction trajectories. nih.gov

Role of 2 Amino 4 Chlorothiophene 3 Carbonitrile As a Foundational Synthetic Building Block

Precursor for Diverse Heterocyclic Scaffolds

The inherent reactivity of 2-Amino-4-chlorothiophene-3-carbonitrile makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The vicinal amino and nitrile groups provide a versatile platform for annulation reactions, allowing for the construction of additional rings fused to the thiophene (B33073) core. This capability enables chemists to readily access a variety of thiophene-containing heterocycles and polycyclic hybrid molecules. nih.gov

The ortho-aminonitrile functionality is particularly well-suited for building fused nitrogen-containing heterocyclic rings, leading to important scaffolds such as thienopyrimidines, thienopyridines, and thienoquinolines.

Thienopyrimidines: The synthesis of the thieno[2,3-d]pyrimidine (B153573) core is one of the most explored applications of 2-aminothiophene-3-carbonitrile (B183302) derivatives. nih.gov This bicyclic system is considered a purine (B94841) bioisostere and is a key component in many pharmacologically active molecules. nih.gov Various synthetic strategies have been developed to construct the pyrimidine (B1678525) ring onto the thiophene scaffold. For instance, a common method involves the reaction of the 2-aminothiophene-3-carbonitrile with formic acid or formamide (B127407) to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. More complex thienopyrimidines can be assembled through multicomponent reactions, such as the noncatalyzed double Mannich-type cyclization involving a 2-aminothiophene, a primary amine, and formaldehyde (B43269), which efficiently produces hexahydrothieno[2,3-d]pyrimidines. nih.gov

Starting MaterialReagentsProductReference
2-Aminothiophene-3-carbonitrile derivativeFormic Acid / FormamideThieno[2,3-d]pyrimidin-4(3H)-one nih.gov
2-Aminothiophene-3-carbonitrile derivativePrimary Amine, FormaldehydeHexahydrothieno[2,3-d]pyrimidine nih.gov
2-Aminothiophene-3-carbonitrile derivativeTrifluoroacetic acid, then chlorination4-Chlorothieno[2,3-d]pyrimidine (B15048)General pathway

Thienopyridines: The construction of the thieno[3,2-b]pyridine (B153574) scaffold can also be achieved starting from this compound. These syntheses typically involve reactions that build a pyridine (B92270) ring by leveraging the aminonitrile moiety. Methodologies often involve condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to form the fused pyridine ring.

Thienoquinolines: While direct synthesis from this compound is less common, the thienoquinoline scaffold can be accessed through an analogous approach using a suitable derivative. A powerful method for synthesizing quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comnih.gov By analogy, a derivative such as 2-amino-4-chloro-5-formylthiophene-3-carbonitrile (B1271937) could serve as the key starting material. chemimpex.comsigmaaldrich.com Reaction of this thiophene-based amino-aldehyde with a ketone (e.g., cyclohexanone) under acidic or basic catalysis would lead to the formation of a fused quinoline (B57606) ring, yielding a tetracyclic thieno[3,2-b]quinoline (B14758317) system. researchgate.netresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring. wikipedia.org

Beyond the initial fused bicyclic systems, this compound is a gateway to more complex polycyclic molecules. nih.gov The heterocyclic scaffolds synthesized in the first stage, such as thienopyrimidines or thienopyridines, possess their own reactive sites that can be used for further molecular elaboration. For example, a 4-chlorothieno[2,3-d]pyrimidine, readily prepared from the corresponding thienopyrimidinone, can undergo nucleophilic substitution reactions. This allows for the introduction of various substituents or the linkage to other cyclic systems, thereby building larger, more intricate polycyclic structures. This iterative approach, where one ring is used as the foundation to build the next, allows for the systematic assembly of complex and diverse molecular frameworks starting from a single, versatile thiophene building block.

Application in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and metal nodes or through covalent bonds. While the direct use of this compound as a primary building block in widely reported MOF or COF structures is not extensively documented, its chemical functionalities suggest significant potential in this area.

The nitrile and amino groups present on the molecule are excellent coordinating sites for metal ions, making it a candidate for a multitopic organic linker in the design of novel MOFs. Furthermore, these functional groups can participate in the polymerization reactions necessary for COF synthesis. For instance, the amino group could react with aldehydes to form imine-linked COFs, a common strategy in the field. The thiophene ring itself can impart unique electronic and adsorptive properties to the resulting framework. Thiophene derivatives are of interest in materials science for applications in organic photovoltaics and nonlinear optical materials, and their incorporation into ordered frameworks is a promising research direction. nih.gov Although specific examples are sparse, the molecular structure of this compound aligns well with the design principles for creating functional, porous materials.

Strategies for Diversity-Oriented Synthesis from this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in medicinal chemistry and chemical biology to generate libraries of structurally diverse small molecules from a common starting material. jocpr.comjocpr.comcam.ac.uk this compound is an outstanding foundational scaffold for DOS due to its multiple, differentially reactive functional groups. nih.gov

A key strategy in DOS is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to rapidly generate molecular complexity. nih.govnih.gov The synthesis of thieno[2,3-d]pyrimidines via a one-pot Mannich-type reaction is a prime example of how this thiophene building block can be used in an MCR to produce a diverse library of compounds by simply varying the amine and aldehyde inputs. nih.gov This approach is highly efficient and aligns with the core principles of DOS by creating diverse and complex products in a minimal number of steps. jocpr.comjocpr.com

Another DOS strategy involves branching reaction pathways, where a pluripotent starting material is treated with different reagents to yield fundamentally different molecular scaffolds. cam.ac.uk Starting with this compound, one could envision parallel syntheses where:

Path A: The aminonitrile moiety is reacted with formaldehyde and amines to build thienopyrimidines. nih.gov

Path B: The amino group is acylated, and the nitrile is reduced or hydrolyzed to create different functionalities for subsequent reactions.

Path C: The C-5 position of the thiophene ring is functionalized via electrophilic substitution before further elaboration of the other groups.

By employing such branching strategies, a single, readily available thiophene precursor can give rise to a multitude of distinct heterocyclic cores, efficiently populating chemical space with novel and diverse molecules. cam.ac.uk

Emerging Research Directions and Future Prospects in 2 Amino 4 Chlorothiophene 3 Carbonitrile Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional and most common method for synthesizing 2-aminothiophenes is the Gewald multicomponent reaction. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an active nitrile and elemental sulfur in the presence of a base. wikipedia.org However, conventional approaches often suffer from drawbacks like long reaction times, the use of hazardous organic solvents, and high temperatures. jocpr.com In line with the principles of green chemistry, recent research has focused on developing more sustainable alternatives. nih.govresearchgate.netscribd.com

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: To minimize the use of volatile organic compounds, solvent-free syntheses are being explored using techniques like high-speed ball milling or vibration milling. mdpi.comresearchgate.netsciforum.net These mechanochemical methods can lead to good yields in shorter reaction times. mdpi.comresearchgate.net Additionally, greener solvents such as polyethylene (B3416737) glycol (PEG) and even water are being utilized, often in conjunction with alternative energy sources. jocpr.comtandfonline.comresearchgate.net

Novel Catalytic Systems: Research is ongoing to replace traditional catalysts like morpholine (B109124) or triethylamine (B128534) with more environmentally benign and recyclable options. jocpr.com Heterogeneous catalysts, such as sodium aluminate (NaAlO2) and various nanocomposites, offer advantages like cost-effectiveness, mild reaction conditions, and ease of recovery and reuse. nih.govacs.org The use of truly catalytic amounts of novel agents like piperidinium (B107235) borate (B1201080) in green solvents also represents a significant step forward. thieme-connect.com

Table 1: Comparison of Synthetic Methodologies for 2-Aminothiophenes
MethodologyTypical ConditionsAdvantagesDisadvantagesReferences
Conventional Gewald ReactionOrganic solvents (e.g., ethanol, DMF), base catalyst (e.g., morpholine), heatingWell-established, versatileLong reaction times, hazardous solvents, often requires high temperatures jocpr.compsu.edu
Microwave-Assisted SynthesisSolid support or solvent, short irradiation times (minutes)Drastically reduced reaction times, improved yields and purityRequires specialized equipment organic-chemistry.orgresearchgate.netthieme-connect.com
Ultrasound-Assisted SynthesisGreen solvents (e.g., water, PEG), room temperature or mild heatingShorter reaction times, milder conditions, environmentally benignRequires sonication equipment jocpr.comtandfonline.comresearchgate.net
Mechanochemistry (Ball Milling)Solvent-free, catalyst-free or catalytic baseEliminates bulk solvents, high yields, clean reactionsRequires specialized milling equipment, scalability can be a challenge mdpi.comsciforum.net
Heterogeneous CatalysisEthanol or solvent-free, reusable catalysts (e.g., NaAlO2, ZnO nanocomposites)Catalyst is easily recovered and reused, environmentally friendlyCatalyst preparation may be required, potential for leaching nih.govacs.org

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The 2-Amino-4-chlorothiophene-3-carbonitrile molecule is a versatile building block due to its multiple reactive sites: the 2-amino group, the 3-carbonitrile group, and the chlorinated thiophene (B33073) ring. These functional groups serve as handles for a wide range of chemical transformations, allowing for the synthesis of diverse and complex heterocyclic systems.

A primary derivatization pathway involves the cyclization of the aminonitrile moiety to form fused pyrimidine (B1678525) rings, leading to the thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govijacskros.comnih.govscielo.brrsc.org This is a particularly important transformation as thieno[2,3-d]pyrimidines are a well-known class of compounds with significant biological activities. The synthesis typically proceeds by reacting the 2-aminothiophene with reagents like formamide (B127407) or by a multi-step process involving acylation followed by cyclization. nih.gov The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) can then undergo nucleophilic substitution with various amines to generate libraries of substituted derivatives. nih.gov

Other potential derivatization pathways include:

Reactions at the Amino Group: Acylation, alkylation, and formation of Schiff bases. ajrconline.org

Transformations of the Nitrile Group: Hydrolysis to carboxamides or carboxylic acids, or cycloaddition reactions to form tetrazoles. sciforum.net

Reactions involving the Thiophene Ring: The chlorine atom at the 4-position can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although this is less commonly explored than reactions at the amino and nitrile groups.

Table 2: Key Derivatization Pathways for this compound
Reactive Site(s)Reaction TypeResulting StructureSignificanceReferences
Amino and Nitrile GroupsCyclization (e.g., with formamide, DMF-DMA)Thieno[2,3-d]pyrimidineCore scaffold for many biologically active compounds. nih.govscielo.br
Amino GroupAcylation / Amide CouplingN-Acyl-2-aminothiopheneIntroduces diverse functional groups, modifies properties. ijacskros.com
Amino GroupSchiff Base Formation2-IminothiopheneIntermediates for further synthesis and biologically active molecules. ajrconline.org
Nitrile GroupCycloaddition (e.g., with sodium azide)Thienyl-tetrazoleIntroduces a bioisostere for carboxylic acids with unique properties. sciforum.net

Integration with Flow Chemistry and Automated Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly moving from traditional batch processing to continuous flow chemistry. nih.govresearchgate.net This paradigm shift offers numerous advantages, including enhanced safety, improved process control, and greater efficiency and scalability. mdpi.commdpi.comdurham.ac.uk The principles of flow chemistry are highly applicable to the synthesis of this compound and its derivatives.

The Gewald reaction, being a multicomponent reaction, is well-suited for adaptation to a flow process. springerprofessional.de A flow setup would allow for the precise mixing of reactants, controlled residence time in a heated reactor coil, and the potential for in-line purification, telescoping multiple reaction steps without isolating intermediates. uc.pt This approach is particularly advantageous for managing the exothermic nature of certain steps and for safely handling reagents. nih.gov

Furthermore, the integration of flow chemistry with robotic systems and artificial intelligence is paving the way for fully automated synthesis platforms. researchgate.netprotheragen.aieuropeanpharmaceuticalreview.comthepharmamaster.com Such systems can perform multi-step syntheses, optimize reaction conditions in real-time, and generate libraries of derivatives for screening. europeanpharmaceuticalreview.com For a molecule like this compound, an automated flow system could streamline the initial Gewald synthesis and subsequent derivatization into thieno[2,3-d]pyrimidines, significantly accelerating the drug discovery and development process. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for 2-Aminothiophene Derivatives
ParameterBatch SynthesisFlow SynthesisReferences
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and excellent heat transfer. nih.govmdpi.com
Process Control Difficult to precisely control temperature and mixing, leading to potential side products.Precise control over temperature, pressure, mixing, and residence time. mdpi.com
Scalability Scaling up can be complex and may require significant process redesign.Scalable by running the system for longer periods or using parallel reactors. mdpi.com
Automation Automation is complex and often limited to single operations.Easily integrated with automated pumps, valves, and in-line analytics for multi-step sequences. researchgate.neteuropeanpharmaceuticalreview.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. scispace.com DFT calculations allow researchers to investigate the electronic structure, stability, and reactivity of compounds, providing insights that can guide synthetic efforts and the design of new derivatives. ajrconline.orgnih.gov

For this compound, computational modeling can be applied to:

Predict Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps identify the most likely sites for nucleophilic and electrophilic attack. scispace.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Elucidate Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgresearchgate.net This allows for the calculation of activation energies, providing a theoretical basis for why certain reaction pathways are favored over others, such as in the Gewald cyclization step. wikipedia.org

Analyze Molecular Properties: Properties such as the molecular electrostatic potential (MEP) can visualize the charge distribution and predict regions of a molecule that are susceptible to intermolecular interactions. scispace.com Natural Bond Orbital (NBO) analysis provides detailed information about bonding and charge transfer within the molecule.

Guide Drug Design: By modeling the interaction of thiophene derivatives with biological targets, computational approaches can predict binding affinities and help design molecules with enhanced therapeutic potential. nih.gov This is crucial for understanding why certain thiophene-containing drugs may form reactive metabolites. nih.gov

Table 4: Applications of Computational Modeling in 2-Aminothiophene Chemistry
Computational MethodInformation ProvidedApplication for this compoundReferences
Geometry OptimizationLowest energy 3D structure, bond lengths, bond angles.Provides the foundational structure for all other calculations. tandfonline.com
Frontier Molecular Orbital (FMO) AnalysisEnergies and distribution of HOMO and LUMO; HOMO-LUMO gap.Predicts kinetic stability and sites of electrophilic/nucleophilic attack. scispace.comnih.gov
Molecular Electrostatic Potential (MEP)Maps electron density to visualize charge distribution.Identifies regions prone to intermolecular interactions and reactivity. scispace.com
Transition State (TS) Search & IRCCalculates the energy profile of a reaction pathway.Elucidates reaction mechanisms and predicts activation energy barriers. acs.orgresearchgate.net
Natural Bond Orbital (NBO) AnalysisAnalyzes intramolecular charge transfer and orbital interactions.Provides insight into the electronic stabilization and bonding within the molecule. tandfonline.com

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of 2-Amino-4-chlorothiophene-3-carbonitrile?

Key parameters include:

  • Temperature control : Maintaining 0–5°C during formylation (Vilsmeier-Haack reaction) minimizes side reactions .
  • Stoichiometric ratios : Use a 1:1.2 molar ratio of starting material to formylating agents (DMF/POCl₃) to ensure complete conversion .
  • Reaction time : Monitor via TLC; typical completion occurs within 4–6 hours under reflux .
  • Solvent choice : Dichloromethane or THF improves solubility and reaction homogeneity .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR: δ 6.8 ppm for thiophene protons; ¹³C-NMR: δ 120 ppm for C≡N) .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-Cl = 1.73 Å, C-S = 1.71 Å) using SHELXL for refinement .
  • Mass spectrometry : Validate molecular weight (MW = 186.62 g/mol) via ESI-MS .

Q. What purification methods are effective for isolating high-purity this compound?

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >95% purity .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate regioisomers .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. How does the Vilsmeier-Haack reaction mechanism enable formylation of this compound?

The reaction proceeds via:

  • Electrophilic attack : POCl₃ activates DMF to generate a chloroiminium ion, which reacts with the electron-rich thiophene ring at the 5-position .
  • Kinetic control : Low temperatures (−10°C) favor mono-formylation over di-substitution .
  • Intermediate trapping : Quenching with ice-water hydrolyzes the intermediate to yield the aldehyde .

Q. How should researchers resolve contradictory reactivity data in substituent reactions (e.g., amino vs. cyano groups)?

  • Competitive reactivity analysis : Use DFT calculations (e.g., Gaussian) to compare nucleophilicities (amino group: −1.2 eV vs. cyano: −0.8 eV) .
  • Experimental validation : Conduct regioselective protection (e.g., Boc for -NH₂) to isolate reactivity of the cyano group .
  • Cross-validation : Compare IR spectra (C≡N stretch at 2200 cm⁻¹) before/after reactions to track functional group transformations .

Q. What methodologies assess the thermal stability of this compound derivatives?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset (e.g., >200°C for formyl derivatives) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points ±2°C) .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., COX-2, PDB ID 5KIR) to calculate binding affinities (ΔG < −8 kcal/mol) .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data for antimicrobial activity .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify persistent interactions .

Q. What strategies address crystallographic disorder in this compound derivatives?

  • Multi-conformer refinement : Use SHELXL to model alternative positions for disordered atoms (occupancy < 0.5) .
  • Twinned data correction : Apply HKLF 5 in SHELXL for pseudo-merohedral twins .
  • Dynamic disorder analysis : Refine anisotropic displacement parameters (ADPs) for mobile groups (e.g., -NH₂) .

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